molecular formula C10H10F3NO3 B6331685 1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol CAS No. 1050445-63-0

1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol

Cat. No.: B6331685
CAS No.: 1050445-63-0
M. Wt: 249.19 g/mol
InChI Key: NQAROGWFJFQXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol is an organic compound characterized by the presence of trifluoromethyl and nitrophenyl groups attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol typically involves the reaction of 3-nitrobenzaldehyde with trifluoroacetone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-nitrobenzaldehyde} + \text{trifluoroacetone} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of 1,1,1-Trifluoro-2-(3-aminophenyl)-2-butanol.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The nitrophenyl group may also contribute to the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one
  • 1,1,1-Trifluoro-2-phenylpropan-2-ol
  • 2,2,2-Trifluoro-1-phenylethanol

Uniqueness

1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol is unique due to the presence of both trifluoromethyl and nitrophenyl groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,1,1-trifluoro-2-(3-nitrophenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-2-9(15,10(11,12)13)7-4-3-5-8(6-7)14(16)17/h3-6,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAROGWFJFQXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)[N+](=O)[O-])(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.